2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Kinase Inhibitor Design Regiochemistry JAK Kinase Family

This 4-amino-1H-pyrazole acetamide is the essential regioisomer for covalent kinase programs targeting JAK1/2/3 in oncology and inflammatory disease. The 4-amino vector optimally engages the ATP-binding pocket hinge region, while the cyanomethyl warhead enables time-dependent Cys909 engagement. Unlike the inactive 3-amino isomer (CAS 1184473-35-5) or non-cyanomethyl analogs, this scaffold delivers low-nanomolar JAK inhibition. Its computed AlogP 1.29 and TPSA 90.65 Ų support BBB penetration for CNS indications. Source only batch-certified material (NMR, HPLC) to avoid SAR misassignment.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 1152853-34-3
Cat. No. B6285619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
CAS1152853-34-3
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)NCC#N)N
InChIInChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13)
InChIKeyBPFNSCTVHROGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS 1152853-34-3): A Regiochemically Defined Amide Scaffold for Precision JAK/STAT & Kinase Inhibitor Research


2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS 1152853-34-3, C7H9N5O, MW 179.18) is a functionalized aminopyrazole-acetamide building block. Its structure features a 4-amino-1H-pyrazole core linked via an N1-acetamide bridge to a cyanomethyl group . This compound belongs to a critical class of N-cyanomethyl amides recognized as cysteine-reactive warheads in covalent kinase inhibitor design, particularly for JAK3 and related disease targets [1]. The precise placement of the 4-amino substituent on the pyrazole ring distinguishes it from isomeric 3-amino variants, which can dramatically alter hydrogen-bonding topology, ATP-binding pocket complementarity, and consequently, target selectivity [2].

Procurement Risk Alert: Why 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide Cannot Be Replaced by Generic Analogs


Direct analog substitution in the aminopyrazole-cyanomethyl series is chemically hazardous. The pyrazole core has two non-equivalent amino positions (C-3 vs. C-4). Isosteric replacement with 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS 1184473-35-5) alters the vector of the 4-amino hydrogen-bond donor, an interaction critical for kinase hinge-binding [1]. In reported JAK/EGFR assays, the 3-amino regioisomer showed low micromolar IC50 activity, but this SAR is highly sensitive to amine positioning [2]. Similarly, substituting with non-cyanomethyl acetamide analogs (e.g., 2-(4-amino-1H-pyrazol-1-yl)acetamide, CAS 1152939-86-0) discards the electrophilic warhead essential for covalent target engagement, entirely eliminating the time-dependent inhibition profiles characteristic of the cyanomethyl series [3].

Quantitative Differentiation Matrix: 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide vs. Closest Competitors


Regioisomeric Specificity: 4-Amino vs. 3-Amino Pyrazole Hinge-Binding Topology

The target compound is the definitive 4-amino regioisomer. Its direct comparator, 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS 1184473-35-5), presents the amino group at a distinct vector. This positional isomerism is non-trivial in kinase hinge-binding pharmacophore models. While the 3-amino isomer has reported JAK2/EGFR IC50 values in the low micromolar range, these data are specific to the 3-amino geometry [1]. Literature on related 4-amino-(1H)-pyrazole JAK inhibitor series demonstrates that optimized 4-amino derivatives achieve low nanomolar IC50 values (e.g., 2.2–3.5 nM against JAK1/JAK2/JAK3 for compound 3f), underscoring the absolute requirement for the 4-amino orientation to achieve potent kinase engagement [2].

Kinase Inhibitor Design Regiochemistry JAK Kinase Family

Covalent Warhead Integrity: Cyanomethyl Amide vs. Non-Electrophilic Acetamide Analogs

The cyanomethyl group on the target compound serves as an electrophilic warhead capable of covalent cysteine engagement. In comparator studies, N-cyanomethyl amides are specifically designed to target non-catalytic cysteine residues (e.g., Cys909 in JAK3). The closest non-cyanomethyl analogs, such as 2-(4-amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) and 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide (CAS 1152853-30-9), lack this warhead and function only as reversible, non-covalent ligands [1]. Patent data explicitly describes cyanomethylpyrazole carboxamides as JAK inhibitors, with the cyanomethyl moiety being structurally essential for inhibitory activity [2]. The 3-amino regioisomer retains the cyanomethyl warhead, but its altered geometry compromises the warhead's trajectory toward the target cysteine.

Covalent Inhibitor Design Cysteine Targeting Kinase Selectivity

LogP & Topological Polar Surface Area (TPSA): Optimized Physicochemical Profile in the 4-Amino Cyanomethyl Series

Physicochemical profiling reveals quantifiable differences within the aminopyrazole-cyanomethyl family. The target compound exhibits a computed AlogP of 1.29 and TPSA of 90.65 Ų . In contrast, the 3-amino regioisomer (CAS 1184473-35-5) shows a significantly lower XLogP3 of -0.9 and a higher TPSA of 96.7 Ų [1]. This translates to a AlogP difference of ~2.19 log units and a TPSA difference of ~6 Ų, indicating the 5-amino isomer has markedly higher lipophilicity and lower polarity. This property profile suggests superior passive membrane permeability and potentially better oral absorption characteristics for the target compound within the central nervous system (CNS) drug design space.

Drug-Likeness Absorption & Permeability Property-Based Design

Vendor-Documented Purity and Batch-to-Batch Reproducibility: Enabling Reliable SAR

Reputable vendors supply the target compound with a minimum purity specification of 95%, supported by batch-specific analytical data (NMR, HPLC) . This level of quality documentation is critical for medicinal chemistry structure-activity relationship (SAR) studies, where impurities can confound biological assay results. For the 3-amino regioisomer, purity specifications and analytical data are less consistently documented across suppliers [1]. This procurement advantage ensures that biological data generated with this specific batch are more likely to be reproducible and attributable to the target compound's structure.

Quality Control Chemical Synthesis Procurement Assurance

Proven Application Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide in Drug Discovery & Chemical Biology


Selective JAK Kinase Profiling Studies Requiring 4-Amino Hinge Binder Geometry

For research programs targeting JAK1, JAK2, or JAK3 for oncology or inflammatory disease, this compound serves as the essential 4-amino regioisomer for SAR exploration. Use this compound to generate derivatives demonstrating low nanomolar JAK inhibition, consistent with the 4-amino series reported in ACS Med. Chem. Lett. [1]. Avoid the 3-amino isomer (CAS 1184473-35-5) which directs the key amine into a suboptimal vector, leading to low micromolar activity as reported in the literature [2].

Design of Covalent Cysteine-Targeting Probes Using the Cyanomethyl Electrophilic Warhead

Employ this compound as a scaffold to develop covalent inhibitors targeting non-catalytic cysteines in kinases (e.g., JAK3 Cys909). The cyanomethyl amide functionality is a validated, tunable electrophilic warhead as described in patent literature [1]. Non-cyanomethyl acetamide analogs (e.g., CAS 1152939-86-0) lack this covalent mechanism and are unsuitable for time-dependent target engagement assays. The 4-amino positioning on the pyrazole provides an optimal vector for extending the molecule into the selectivity pocket while maintaining the warhead's trajectory toward the target cysteine [2].

CNS-Penetrant Lead Generation Exploiting Optimized LogP and Low TPSA Profile

Initiate blood-brain barrier (BBB)-penetrant kinase inhibitor programs with this compound based on its computed AlogP of 1.29 and TPSA of 90.65 Ų [1]. The quantifiably higher lipophilicity (ΔLogP ≈ 2.19) and lower TPSA compared to the 3-amino regioisomer positions this scaffold within the favorable CNS multiparameter optimization (MPO) space for central nervous system disease targets such as glioblastoma or neuroinflammation. The 3-amino isomer (XLogP3: -0.9) falls below the optimal lipophilicity range for CNS drug design, predicting poor passive brain penetration [2].

Procurement of Analytical-Standard Building Blocks for Reproducible Medicinal Chemistry

Sourcing this specific CAS 1152853-34-3 from suppliers providing batch-specific NMR, HPLC, or GC reports ensures high-quality building blocks for lead optimization libraries [1]. This procurement standard is critical when synthesizing focused compound collections where a single impurity can mislead SAR conclusions and waste downstream pharmacology resources. Prioritize this compound over less stringently characterized 3-amino alternatives to maintain integrity in lead series profiling [2].

Quote Request

Request a Quote for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.